Ethyl 2-(2-chloro-6-(trifluoromethyl)pyridin-3-YL)-2-oxoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2-chloro-6-(trifluoromethyl)pyridin-3-YL)-2-oxoacetate is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a trifluoromethyl group, a chloro substituent, and an ethyl ester group attached to a pyridine ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-chloro-6-(trifluoromethyl)pyridin-3-YL)-2-oxoacetate typically involves the reaction of 2-chloro-6-(trifluoromethyl)pyridine with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the yield and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-chloro-6-(trifluoromethyl)pyridin-3-YL)-2-oxoacetate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro substituent can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of alcohols or aldehydes.
Scientific Research Applications
Ethyl 2-(2-chloro-6-(trifluoromethyl)pyridin-3-YL)-2-oxoacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-chloro-6-(trifluoromethyl)pyridin-3-YL)-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The chloro substituent and ester group contribute to the compound’s reactivity and binding affinity to its targets, leading to the modulation of biological pathways and exertion of its effects.
Comparison with Similar Compounds
Ethyl 2-(2-chloro-6-(trifluoromethyl)pyridin-3-YL)-2-oxoacetate can be compared with other pyridine derivatives, such as:
2-chloro-6-(trifluoromethyl)pyridine: Lacks the ester group, resulting in different reactivity and applications.
Ethyl 2-(2-bromo-6-(trifluoromethyl)pyridin-3-YL)-2-oxoacetate: Similar structure but with a bromo substituent instead of chloro, leading to variations in chemical behavior and biological activity.
Ethyl 2-(2-chloro-6-(methyl)pyridin-3-YL)-2-oxoacetate: Contains a methyl group instead of trifluoromethyl, affecting its lipophilicity and overall properties.
The unique combination of functional groups in this compound distinguishes it from these similar compounds, providing it with distinct chemical and biological characteristics.
Properties
Molecular Formula |
C10H7ClF3NO3 |
---|---|
Molecular Weight |
281.61 g/mol |
IUPAC Name |
ethyl 2-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]-2-oxoacetate |
InChI |
InChI=1S/C10H7ClF3NO3/c1-2-18-9(17)7(16)5-3-4-6(10(12,13)14)15-8(5)11/h3-4H,2H2,1H3 |
InChI Key |
HKTAKFZEVGRLHR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(N=C(C=C1)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.